ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Overview
Description
Ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a thieno[2,3-c]pyran ring, which is a fused ring system containing both sulfur and oxygen atoms
Preparation Methods
The synthesis of ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[2,3-c]pyran ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the benzylcarbamothioyl group: This step involves the reaction of the thieno[2,3-c]pyran intermediate with benzyl isothiocyanate in the presence of a base, such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzylcarbamothioyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The thieno[2,3-c]pyran ring system is of interest for the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzylcarbamothioyl group may play a key role in binding to these targets, while the thieno[2,3-c]pyran ring system may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring system, such as tioconazole and sertaconazole nitrate, are known for their antifungal properties.
Pyran Derivatives: Compounds containing the pyran ring system, such as cromolyn sodium, are used as anti-inflammatory agents.
Carbamothioyl Derivatives: Compounds containing the carbamothioyl group, such as thiourea derivatives, are known for their diverse biological activities, including anticancer and antimicrobial properties.
Properties
IUPAC Name |
ethyl 2-(benzylcarbamothioylamino)-5-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-4-25-20(24)18-15-10-16(13(2)3)26-12-17(15)28-19(18)23-21(27)22-11-14-8-6-5-7-9-14/h5-9,13,16H,4,10-12H2,1-3H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQGRIZIAZTRPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)C(C)C)NC(=S)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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